N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxyethyl)thiourea
Overview
Description
N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxyethyl)thiourea is a useful research compound. Its molecular formula is C14H15Cl2FN4OS and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0327658 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research into fluoro-substituted benzopyrans and their derivatives has shown potential anticancer activity. For instance, compounds synthesized from 6-fluorobenzo[b]pyran demonstrated anticancer effects against lung, breast, and CNS cancer cell lines at low concentrations, indicating the promise of fluoro-substituted molecules in cancer therapy (Hammam et al., 2005).
Synthesis and Structural Analysis
The synthesis and structural characterization of thiourea derivatives, including those with fluorobenzamide moieties, have been extensively studied. For example, a study on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea provided insights into its crystal structure, vibrational properties, and quantum chemical calculations, contributing to the understanding of the molecular architecture and potential applications of similar compounds (Saeed et al., 2010).
Antidiabetic Potential
Fluoropyrazolesulfonylurea and thiourea derivatives have been synthesized and evaluated for their hypoglycemic activities. These compounds, developed as potential antidiabetic agents, show significant promise in preliminary biological screenings, underscoring the potential of fluorinated compounds in developing new treatments for diabetes (Faidallah et al., 2016).
Molecular Docking and Antimicrobial Activities
Thiourea derivatives have also been explored for their antimicrobial activities and interactions with biological molecules. A study synthesized new thiourea compounds with triphenylphosphine and analyzed their structure, antimicrobial activities, and interactions with DNA and proteins through molecular docking studies. This research highlighted the versatility of thiourea derivatives in bioactive molecule development (Hussain et al., 2020).
Properties
IUPAC Name |
1-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(2-methoxyethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2FN4OS/c1-22-6-5-18-14(23)19-13-11(16)8-21(20-13)7-9-10(15)3-2-4-12(9)17/h2-4,8H,5-7H2,1H3,(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABPORLRWPPMHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=NN(C=C1Cl)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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